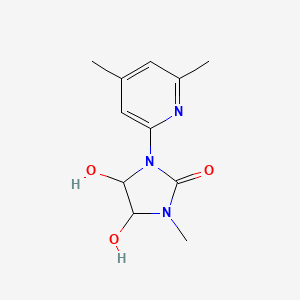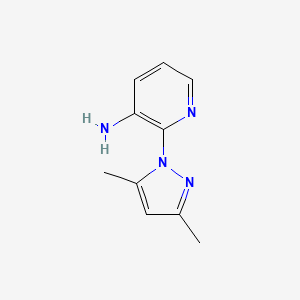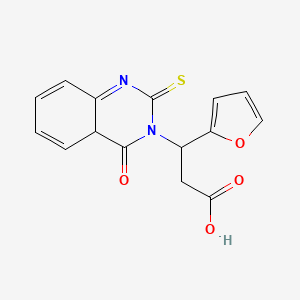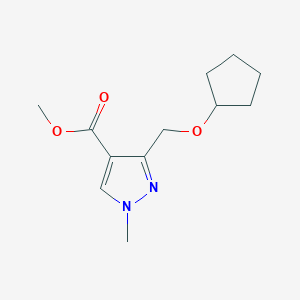
3,4-difluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-difluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a member of the quinoline family and has been synthesized using different methods. The purpose of
Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives, which include the core structure of the compound , have been reported to possess significant antiviral properties. For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses . The compound’s potential as an antiviral agent can be explored further, particularly in the design of new drugs targeting viral infections.
Anti-inflammatory Properties
The indole scaffold is known for its anti-inflammatory effects. This compound could be investigated for its efficacy in reducing inflammation, potentially contributing to treatments for diseases characterized by inflammation, such as arthritis or inflammatory bowel disease .
Cancer Therapeutics
Indole derivatives have been found to exhibit anticancer activities. The compound could be part of research into novel chemotherapeutic agents, especially in targeting specific cancer cell lines or in the development of personalized medicine approaches .
Antioxidant Applications
The antioxidant properties of indole derivatives make them candidates for research into preventing oxidative stress-related diseases. This compound could be studied for its ability to scavenge free radicals and protect cells from damage .
Antimicrobial Effects
Research has indicated that indole derivatives can have potent antimicrobial effects. The compound could be used in the development of new antibiotics or antiseptics, particularly in the face of rising antibiotic resistance .
Neuroprotective Effects
Given the biological activity of indole derivatives in various neurological pathways, this compound could be researched for its neuroprotective effects. It might contribute to treatments for neurodegenerative diseases or brain injuries .
Plant Growth Regulation
Indole-3-acetic acid, a derivative of indole, is a plant hormone. The compound could be studied for its potential role in plant growth and development, possibly leading to applications in agriculture and horticulture .
Material Science Applications
While not directly related to the compound , research on similar fluorinated compounds has explored their use in material science, such as in the development of low-melting-point explosives for military applications . This suggests potential avenues for investigating the compound’s properties in material synthesis and engineering.
Propiedades
IUPAC Name |
3,4-difluoro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O2/c1-12(2)20(26)24-9-3-4-13-5-7-15(11-18(13)24)23-19(25)14-6-8-16(21)17(22)10-14/h5-8,10-12H,3-4,9H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPUBJOIAQDDOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(E)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2936486.png)
![N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide](/img/structure/B2936488.png)
![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide](/img/structure/B2936489.png)

